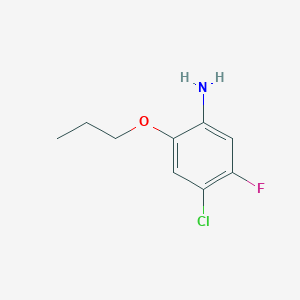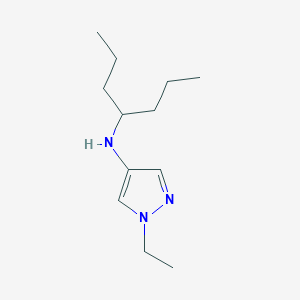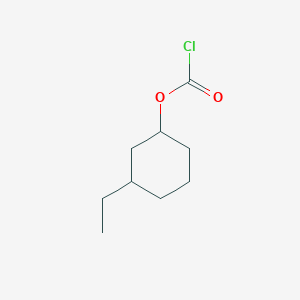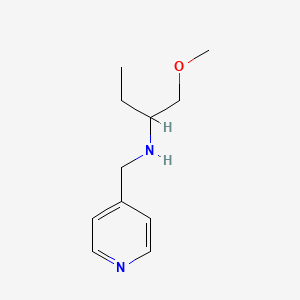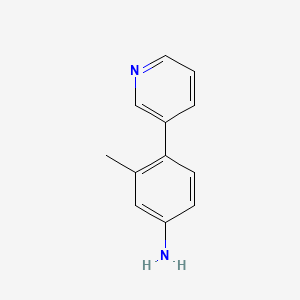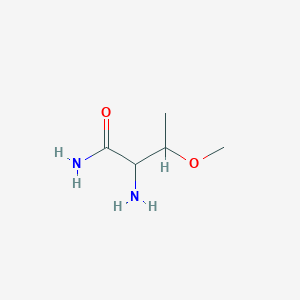
2-Amino-3-methoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methoxybutanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanamide, featuring an amino group at the second carbon and a methoxy group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybutanamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybutanoic acid with ammonia or an amine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxybutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted butanamides with various functional groups.
Scientific Research Applications
2-Amino-3-methoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-methoxybutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups play crucial roles in binding to molecular targets, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
2-Amino-3-methoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Amino-3-methoxybutanol: Similar structure but with an alcohol group instead of an amide.
2-Amino-3-methoxybutane: Similar structure but without the carbonyl group.
Uniqueness: 2-Amino-3-methoxybutanamide is unique due to the presence of both an amino group and a methoxy group on the butanamide backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-amino-3-methoxybutanamide |
InChI |
InChI=1S/C5H12N2O2/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8) |
InChI Key |
SUZPZVRBFHVMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


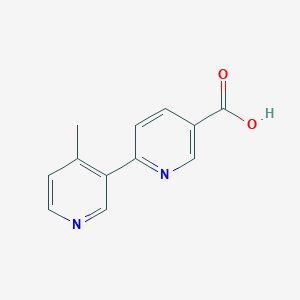

![3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide](/img/structure/B13294909.png)
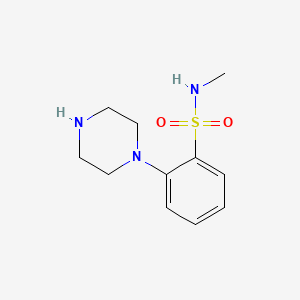
![2-{2-[(3,3-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13294925.png)
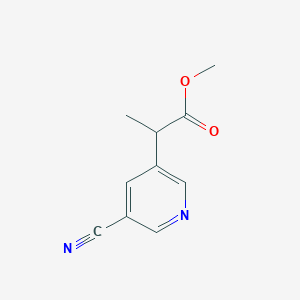
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13294939.png)
![5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13294946.png)
![1-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13294954.png)
